
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications The synthesis of novel compounds using derivatives of the mentioned chemical structure is a key area of research. For example, compounds incorporating dibromobenzofuran moieties have been used as precursors for the creation of novel azines and azolotriazines. These synthetic pathways demonstrate the versatility of such compounds in forming structures with potential biological activity (Sanad & Mekky, 2018). Moreover, the development of pyrazolopyrimidine derivatives has shown significant anticancer and anti-inflammatory properties, illustrating the compound's role in generating pharmacologically active agents (Rahmouni et al., 2016).
Biological Activities Research into the biological activities of compounds derived from this chemical structure has revealed promising applications. For instance, certain derivatives have shown anti-avian influenza virus activity, highlighting their potential as antiviral agents (Flefel et al., 2012). Another study synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Molecular Recognition Compounds inspired by the chemical structure have been incorporated into DNA-binding agents, such as hairpin polyamides, to study molecular recognition processes. These studies help elucidate how small molecules can interact with biological macromolecules, providing insights into the development of new therapeutic agents (Muzikar et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the pyrazole derivative, which is synthesized from furan, ethyl acetoacetate, and 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The second intermediate is the xanthene derivative, which is synthesized from 9H-xanthene-9-carboxylic acid and 5-amino-3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan", "Ethyl acetoacetate", "4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester", "9H-xanthene-9-carboxylic acid", "5-amino-3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole" ], "Reaction": [ "Synthesis of pyrazole intermediate: furan is reacted with ethyl acetoacetate in the presence of a base to form 3-(furan-2-yl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester in the presence of a base and a catalyst to form the pyrazole intermediate.", "Synthesis of xanthene intermediate: 9H-xanthene-9-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole in the presence of a base to form the xanthene intermediate.", "Coupling of intermediates: the pyrazole and xanthene intermediates are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), to form the final product." ] } | |
Número CAS |
1207041-30-2 |
Fórmula molecular |
C28H23N5O4 |
Peso molecular |
493.523 |
Nombre IUPAC |
N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H23N5O4/c1-16(2)19-15-25(34)31-28(29-19)33-24(14-20(32-33)23-12-7-13-36-23)30-27(35)26-17-8-3-5-10-21(17)37-22-11-6-4-9-18(22)26/h3-16,26H,1-2H3,(H,30,35)(H,29,31,34) |
Clave InChI |
NXEQBDTWPBCEJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




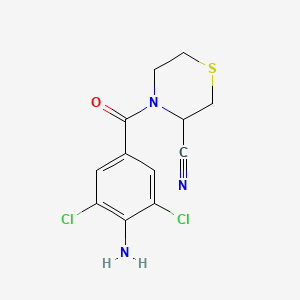
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708536.png)

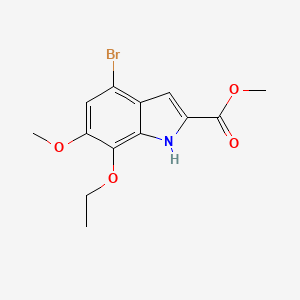
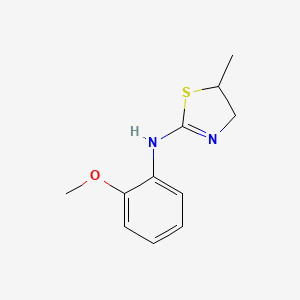
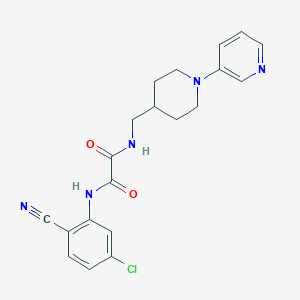
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)
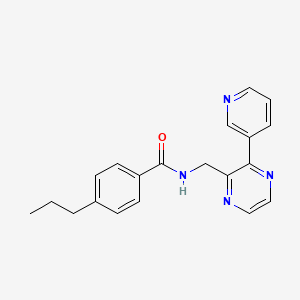
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)
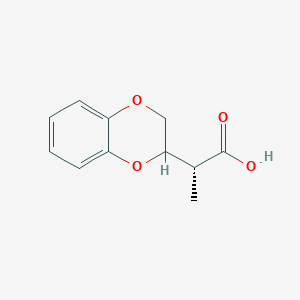
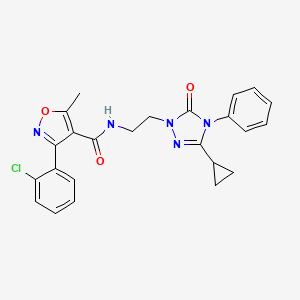

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)